molecular formula C10H10N4O B11900315 N'-Methyl-1,8-naphthyridine-3-carbohydrazide

N'-Methyl-1,8-naphthyridine-3-carbohydrazide

Cat. No.: B11900315
M. Wt: 202.21 g/mol
InChI Key: WNWRIDWLQDUTSW-UHFFFAOYSA-N
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Description

N’-Methyl-1,8-naphthyridine-3-carbohydrazide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of nitrogen atoms in the heterocyclic ring makes them highly functionalized scaffolds, which are valuable in drug discovery and development .

Chemical Reactions Analysis

Types of Reactions

N’-Methyl-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-3-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-Methyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to bind to the active site of topoisomerase II, forming hydrogen bonds with amino acid residues and intercalating with DNA . This interaction can inhibit the enzyme’s activity, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Methyl-1,8-naphthyridine-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N'-methyl-1,8-naphthyridine-3-carbohydrazide

InChI

InChI=1S/C10H10N4O/c1-11-14-10(15)8-5-7-3-2-4-12-9(7)13-6-8/h2-6,11H,1H3,(H,14,15)

InChI Key

WNWRIDWLQDUTSW-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)C1=CN=C2C(=C1)C=CC=N2

Origin of Product

United States

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